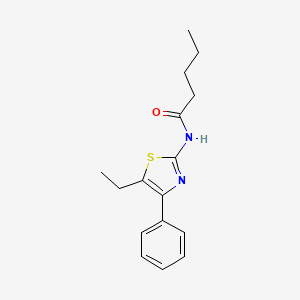
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide
描述
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide, also known as Thiazolamid, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiazole derivative that has shown potential as an anti-cancer agent, as well as a tool for studying the mechanisms of various biological processes. In
作用机制
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX. This enzyme is overexpressed in many types of cancer and is involved in the regulation of the pH of the tumor microenvironment. By inhibiting the activity of this enzyme, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide can disrupt the pH balance of the tumor microenvironment, leading to cell death. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has also been shown to inhibit the activity of MDM2, which is involved in the regulation of the tumor suppressor protein p53.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of the pH of the tumor microenvironment. This can lead to a decrease in the growth and survival of cancer cells.
实验室实验的优点和局限性
One advantage of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide is that it is a relatively simple compound to synthesize. This makes it a useful tool for studying the mechanisms of various biological processes. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has also been shown to have low toxicity, which makes it a useful tool for studying the effects of various compounds on cells. However, one limitation of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide is that it has not been extensively studied in humans. This means that its potential use as a cancer treatment is still largely theoretical.
未来方向
There are several future directions for research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. Another area of research is the investigation of the potential use of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide as a combination therapy with other anti-cancer agents. Additionally, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide could be used as a tool for studying the effects of various compounds on the activity of carbonic anhydrase IX. Finally, more research is needed to determine the potential use of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide as a cancer treatment in humans.
Conclusion:
In conclusion, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide is a thiazole derivative that has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has also been used as a tool for studying the mechanisms of various biological processes. Its mechanism of action involves the inhibition of the activity of carbonic anhydrase IX and MDM2. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
科学研究应用
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has also been used as a tool for studying the mechanisms of various biological processes. For example, it has been used to study the role of the protein MDM2 in the regulation of the tumor suppressor protein p53. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has also been used to study the effects of various compounds on the activity of the enzyme carbonic anhydrase.
属性
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-5-11-14(19)17-16-18-15(13(4-2)20-16)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERBFDDDQXVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=C(S1)CC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-allyl-3-[(2-chloro-6-fluorobenzyl)thio]-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B4856615.png)
![ethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4856624.png)
![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4856632.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4856644.png)
![4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B4856647.png)
![N-butyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4856651.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4856654.png)
![N-(tert-butyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4856656.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B4856662.png)
![2-({4-allyl-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4856670.png)
![2,6-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4856674.png)
![1-(4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4856700.png)
![2-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4856706.png)
![N-[3-(4-methoxyphenyl)propyl]methanesulfonamide](/img/structure/B4856719.png)